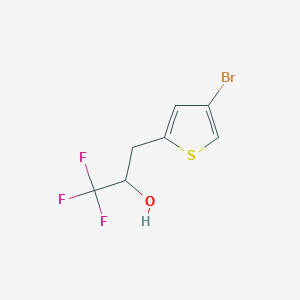
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a brominated thiophene ring attached to a trifluoropropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a brominated thiophene derivative with a trifluoropropanol precursor in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(4-Thiophen-2-yl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated thiophene ring and trifluoropropanol moiety may interact with enzymes or receptors, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromothiophen-2-yl)methanol
- 3-(4-Bromothiophen-2-yl)propan-2-ol
- 3-(4-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(4-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a brominated thiophene ring and a trifluoropropanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H6BrF3OS |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
3-(4-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H6BrF3OS/c8-4-1-5(13-3-4)2-6(12)7(9,10)11/h1,3,6,12H,2H2 |
InChI-Schlüssel |
BBAYKIUDEMNQGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1Br)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




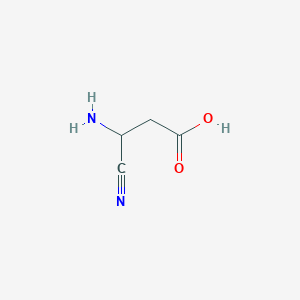
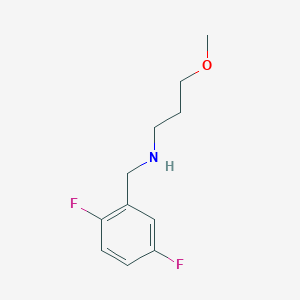
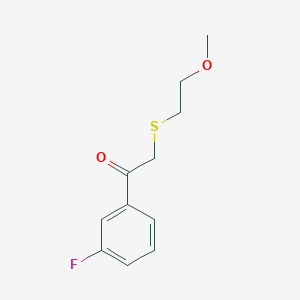
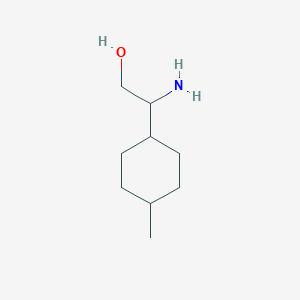

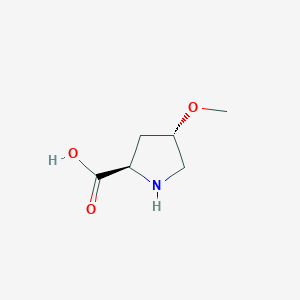
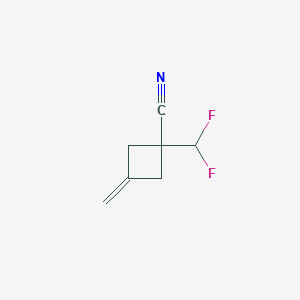
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
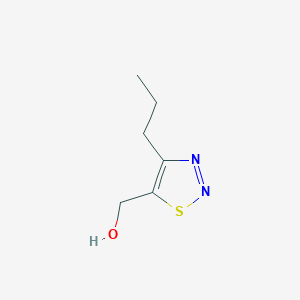
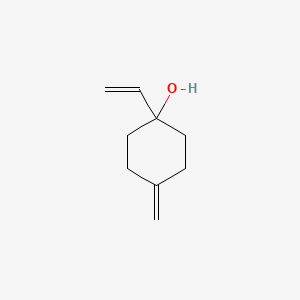
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

